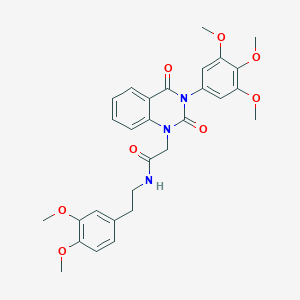![molecular formula C19H14N6O6S2 B11440354 7,11-Bis(3-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B11440354.png)
7,11-Bis(3-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Bis(3-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[55]undecane-1,5-dione is a complex organic compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center This particular compound features a spiro[55]undecane skeleton with multiple heteroatoms, including sulfur and nitrogen, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Bis(3-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,5-diaryl-1,4-pentadien-3-ones with barbituric acid or thiobarbituric acid under refluxing conditions in an aqueous ethanol medium . The reaction proceeds through a series of condensation and cyclization steps, leading to the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7,11-Bis(3-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
7,11-Bis(3-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,11-Bis(3-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur and nitrogen atoms in the spiro skeleton can form coordination complexes with metal ions, affecting various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with cellular membranes, influencing cell signaling and transport processes.
Comparison with Similar Compounds
Similar Compounds
7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones: These compounds have similar spiro skeletons but lack the dithioxo groups.
7,11-Diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones: These compounds have a similar structure but with different substituents at the spiro center.
Uniqueness
7,11-Bis(3-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione is unique due to the presence of both nitrophenyl and dithioxo groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups in a spiro skeleton makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H14N6O6S2 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
7,11-bis(3-nitrophenyl)-3,9-bis(sulfanylidene)-2,4,8,10-tetrazaspiro[5.5]undecane-1,5-dione |
InChI |
InChI=1S/C19H14N6O6S2/c26-15-19(16(27)23-18(33)22-15)13(9-3-1-5-11(7-9)24(28)29)20-17(32)21-14(19)10-4-2-6-12(8-10)25(30)31/h1-8,13-14H,(H2,20,21,32)(H2,22,23,26,27,33) |
InChI Key |
UUCQFLYCBMWFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C3(C(NC(=S)N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-cyano-6-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11440276.png)

![2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11440282.png)
![spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1'-cyclohexane]](/img/structure/B11440283.png)
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11440289.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11440302.png)
![2-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11440314.png)
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11440317.png)
![2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid](/img/structure/B11440323.png)
![3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11440324.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11440333.png)
![2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11440340.png)
![8-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440362.png)
![8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440366.png)
